1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine
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Overview
Description
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine, also known as tert-butyl 5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. This compound is a piperidine derivative, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may employ continuous flow reactions and scalable processes to produce the compound efficiently .
Chemical Reactions Analysis
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and piperidine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperidine derivatives.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups on the piperidine ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound has a hydroxyl group at the 4-position instead of the 5-position.
1-Boc-2-(hydroxymethyl)piperidine: This compound lacks the hydroxyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-9(14)5-4-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |
InChI Key |
XFYVLAQPEOHESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1CO)O |
Origin of Product |
United States |
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